molecular formula C18H16N4O4S B2680920 N-(4-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-38-4

N-(4-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2680920
CAS No.: 851079-38-4
M. Wt: 384.41
InChI Key: FYIQXUGKMCECFI-UHFFFAOYSA-N
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Description

This compound features a methoxyphenyl group attached to the acetamide nitrogen and a 4-nitrophenyl-substituted imidazole core connected via a sulfanyl bridge.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-26-16-8-2-13(3-9-16)20-17(23)12-27-18-19-10-11-21(18)14-4-6-15(7-5-14)22(24)25/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIQXUGKMCECFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 4-methoxyaniline and 4-nitrobenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and thiolation, to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Core Structural Variations

Key analogs and their substituent differences are summarized below:

Compound Name R1 (Acetamide) R2 (Imidazole) Key Features Reference ID
Target Compound: N-(4-Methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 4-OCH3 4-NO2 Balanced electron donation/withdrawal; potential for dual bioactivity -
N-(4-Nitrophenyl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide 4-NO2 - Lacks sulfanyl bridge; dihydroimidazole core reduces aromaticity
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 1-Naphthyl 4-F Fluorine enhances lipophilicity; naphthyl may improve π-π stacking
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 4-Cl 4-Cl Dichlorophenyl groups increase hydrophobicity and steric bulk
N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 2-OCH3 Complex Extended piperidinyl-triazole system; higher molecular weight (575.67 g/mol)

Impact of Substituents on Properties

  • Electron-Donating Groups (e.g., 4-OCH3): Improve solubility but may reduce binding affinity to hydrophobic targets .
  • Electron-Withdrawing Groups (e.g., 4-NO2, 4-Cl): Enhance reactivity and interaction with electron-rich biological targets but may reduce bioavailability due to increased polarity .
  • Bulkier Groups (e.g., naphthyl): Can hinder molecular packing, affecting crystallization and solubility .

Cytotoxic and Antiproliferative Effects

  • Imidazole Derivatives with 4-NO2 Groups: Exhibit IC50 values of ~15.67 µg/mL against C6 glioma cells, attributed to the nitro group’s ability to disrupt cellular redox balance .
  • Dichlorophenyl Analogs: Show moderate cytotoxicity linked to their ability to form hydrogen-bonded dimers, as seen in crystal structures with dihedral angles of 44.5°–77.5° between aromatic rings .
  • Triazole-Imidazole Hybrids (e.g., Compound 7h): Demonstrate enzyme inhibition (IC50: 8.2 µM for α-glucosidase) due to extended conjugation and sulfonyl interactions .

Anthelmintic Activity

  • Nitro-Substituted Benzimidazoles: Paralyze Pheretima posthuma worms at lower concentrations (e.g., 3c: 12.5 µg/mL) compared to albendazole, likely due to nitro group-mediated oxidative stress .

Physicochemical and Crystallographic Insights

  • Solubility: Methoxy groups improve aqueous solubility, whereas chloro/nitro groups favor organic solvents .
  • Crystal Packing: Dichlorophenyl analogs exhibit variable dihedral angles (54.8°–77.5°), influencing dimer formation and bioavailability .
  • Validation: SHELX programs are widely used for refining such structures, ensuring accuracy in bond length/angle measurements .

Biological Activity

N-(4-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

  • Molecular Formula : C16H14N4O4S
  • Molecular Weight : 358.37 g/mol
  • CAS Number : 1378923

The compound features a methoxyphenyl group and an imidazole moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties. For instance, compounds with similar imidazole and sulfanyl structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for survival.

Enzyme Inhibition

The compound has also demonstrated enzyme inhibitory activity. Research indicates that derivatives of imidazole can act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases . The IC50 values for related compounds suggest that they can effectively inhibit AChE, with some compounds showing IC50 values as low as 0.63 µM .

Anticancer Potential

This compound has been evaluated for anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The presence of the nitrophenyl group is thought to enhance anticancer activity through multiple pathways, including oxidative stress induction.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole rings often interact with active sites of enzymes, leading to inhibition.
  • Cell Membrane Interaction : The lipophilic nature of the methoxy group may facilitate membrane penetration, enhancing bioavailability and efficacy.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce ROS production, leading to cellular damage in cancer cells.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of related imidazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for the most active compounds .

Study 2: AChE Inhibition

In another study focusing on AChE inhibition, several derivatives were synthesized and tested. The results indicated that some compounds had IC50 values comparable to known AChE inhibitors, suggesting potential use in treating Alzheimer's disease .

Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound induced apoptosis in breast cancer cell lines through a caspase-dependent pathway. This study emphasized the importance of structural modifications in enhancing anticancer activity .

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?

The synthesis typically involves nucleophilic substitution reactions. A common method (Method D in ) uses:

  • Step 1: React 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol (0.002 mol) with 2-chloro-N-(thiazol-2-yl)acetamide (equimolar) in the presence of potassium carbonate (K₂CO₃) as a base.
  • Step 2: Conduct the reaction in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux for 6–12 hours.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    Similar approaches for related acetamides (e.g., ) use acetic anhydride for acetylation and ice-water quenching to isolate intermediates .

Basic: How is the structural identity of this compound validated after synthesis?

A multi-technique approach is employed:

  • Spectroscopy: ¹H/¹³C NMR confirms substituent connectivity (e.g., methoxy, nitrophenyl, and imidazole protons). Mass spectrometry (ESI-MS or HRMS) verifies molecular weight .
  • X-ray crystallography: Single-crystal XRD using SHELX programs (e.g., SHELXL) refines bond lengths/angles and detects intermolecular interactions (e.g., hydrogen bonds in ). Crystallographic data is validated with checkCIF/PLATON to resolve outliers .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Disorder Handling: In SHELXL, split atoms into partial occupancy sites and apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry .
  • Twinning: Use TWIN/BASF commands in SHELXL to model twinned data. Verify with R-value metrics (e.g., Rint < 0.05 for high-quality data) .
  • Validation Tools: Cross-check with PLATON ( ) to identify missed symmetry or hydrogen-bonding inconsistencies .

Advanced: What methodologies are used to evaluate its biological activity in cancer research?

  • In vitro Assays: MTT assays ( ) test cytotoxicity against cell lines (e.g., HCT-116, MCF-7). IC₅₀ values are calculated using dose-response curves (0.1–100 µM) .
  • Target Profiling: Enzyme inhibition assays (e.g., COX-1/2) quantify activity. Molecular docking (AutoDock Vina) predicts binding modes to active sites .
  • SAR Optimization: Replace the nitro group with electron-withdrawing/donating substituents (e.g., fluorine, methoxy) to modulate bioactivity (see for analogous imidazole derivatives) .

Advanced: How do structural modifications impact its pharmacokinetic properties?

  • Solubility: Introduce hydrophilic groups (e.g., sulfonyl in ) or formulate as co-crystals with succinic acid to enhance aqueous solubility .
  • Metabolic Stability: Replace the imidazole sulfur with oxygen (oxadiazole in ) to reduce CYP450-mediated degradation.
  • Permeability: LogP calculations (ChemDraw) guide lipophilicity adjustments. Substituents like 4-nitrophenyl may improve blood-brain barrier penetration .

Advanced: How are conflicting bioactivity data resolved in structure-activity relationship (SAR) studies?

  • Data Triangulation: Cross-validate IC₅₀ values across multiple cell lines (e.g., used HCT-116 and PC-3) to distinguish cell-specific effects .
  • Crystallographic Correlations: Map electron density (SHELX) to confirm active conformations. For example, nitro group planarity ( ) may influence target binding .
  • Statistical Analysis: Apply multivariate regression to isolate key structural descriptors (e.g., Hammett σ values for substituents) .

Advanced: What strategies address solubility challenges in formulation?

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures for in vitro assays ( ). For in vivo studies, employ cyclodextrin inclusion complexes .
  • Prodrug Design: Convert the acetamide to a methyl ester (hydrolyzed in vivo) to enhance bioavailability (analogous to ’s piperidinyl derivatives) .
  • Solid Dispersion: Spray-dry with polyvinylpyrrolidone (PVP) to create amorphous dispersions, improving dissolution rates .

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